molecular formula C8H6FNO B1346480 4-Fluoro-2-(hydroxymethyl)benzonitrile CAS No. 1000339-93-4

4-Fluoro-2-(hydroxymethyl)benzonitrile

Cat. No. B1346480
M. Wt: 151.14 g/mol
InChI Key: NJSSPVGHLXWQFD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(hydroxymethyl)benzonitrile is a chemical compound with the molecular formula C8H6FNO . It is also known by other names such as 2-Cyano-5-fluorobenzyl alcohol .


Synthesis Analysis

The synthesis of 4-Fluoro-2-(hydroxymethyl)benzonitrile involves several steps. One method involves the use of nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile . Another method involves hydrosilylation reaction in the presence of Fe complex .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-(hydroxymethyl)benzonitrile consists of a benzene ring with a fluoro group at the 4th position and a hydroxymethyl group at the 2nd position . The compound has a molecular weight of 151.14 g/mol .


Physical And Chemical Properties Analysis

4-Fluoro-2-(hydroxymethyl)benzonitrile is a solid at room temperature . It has a melting point of 66-68°C . The compound has a molecular weight of 151.14 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Characterization

  • Fluoro-Threonine Synthesis : A diastereoselective synthesis pathway for 4-fluoro-threonine, an amino acid of natural origin, involves the use of 4-fluoro-2-(hydroxymethyl)benzonitrile. The study explores the synthetic route and provides a foundation for spectroscopic characterization, highlighting the impact of fluorine on conformational stability and population of conformers (Potenti et al., 2021).

Drug Impurity Analysis

  • Impurity Synthesis in Antidepressants : Research on the synthesis of a citalopram impurity utilizes a related fluoro-benzonitrile compound as a starting material. This work emphasizes the importance of understanding impurity formation in the pharmaceutical industry (Zhang Dao-zhen, 2010).

Pharmaceutical Intermediate Synthesis

  • Pharmaceutical Intermediates : Studies on the synthesis of pharmaceutical intermediates, such as bicalutamide, a prostate cancer treatment drug, involve the use of fluorinated benzonitrile derivatives. These intermediates play a crucial role in developing effective synthetic pathways for complex molecules (Zhang Tong-bin, 2012).

Innovative Synthetic Methods

  • Electrochemical Reduction : The electrochemical reduction of fluorinated benzonitriles, including 4-fluoro-2-(hydroxymethyl)benzonitrile, demonstrates a pathway to defluorinated products through dimerization and fragmentation processes. This method offers insights into the manipulation of fluorinated compounds in synthetic chemistry (Efremova et al., 2003).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Hazard Statements . Precautionary measures include wearing suitable gloves, eye protection, and protective clothing .

properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSPVGHLXWQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650502
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(hydroxymethyl)benzonitrile

CAS RN

1000339-93-4
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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